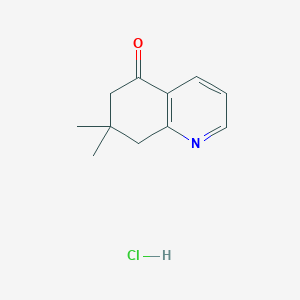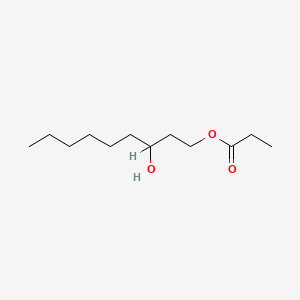
3-Hydroxynonyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxynonyl propionate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents This compound is formed by the esterification of 3-hydroxynonanoic acid and propionic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxynonyl propionate typically involves the esterification reaction between 3-hydroxynonanoic acid and propionic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-120°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process. The final product is typically purified using techniques such as distillation, chromatography, or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxynonyl propionate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed:
Oxidation: Nonanoic acid or 3-oxononanoic acid.
Reduction: 3-Hydroxynonanol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxynonyl propionate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: It can be used in studies involving enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of fragrances, flavoring agents, and as a plasticizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 3-hydroxynonyl propionate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 3-hydroxynonanoic acid and propionic acid. These metabolites can then participate in various metabolic pathways, including fatty acid metabolism and energy production. The ester group can also interact with proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Ethyl propionate: Another ester with similar properties but a shorter carbon chain.
Butyl propionate: Similar ester with a different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Uniqueness: 3-Hydroxynonyl propionate is unique due to its longer carbon chain and the presence of a hydroxyl group. This gives it distinct physical and chemical properties, such as higher boiling point and solubility in organic solvents. Its hydroxyl group also makes it more reactive in certain chemical reactions, providing versatility in various applications.
Propriétés
Numéro CAS |
63408-88-8 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
3-hydroxynonyl propanoate |
InChI |
InChI=1S/C12H24O3/c1-3-5-6-7-8-11(13)9-10-15-12(14)4-2/h11,13H,3-10H2,1-2H3 |
Clé InChI |
KTXBXWFBDQAWLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCOC(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}aniline](/img/structure/B14512358.png)

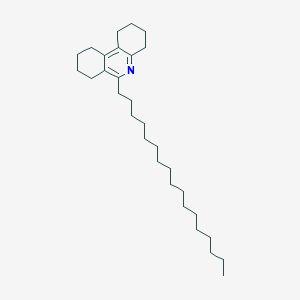
![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
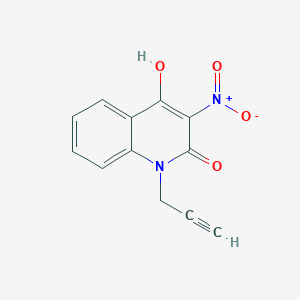
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)
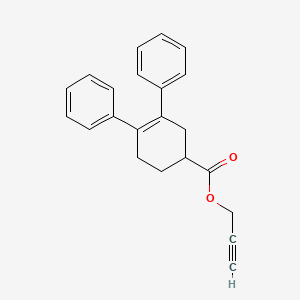

![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)
